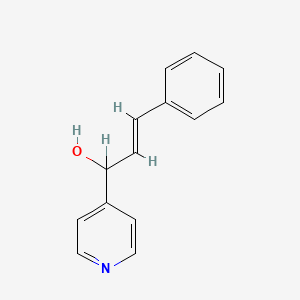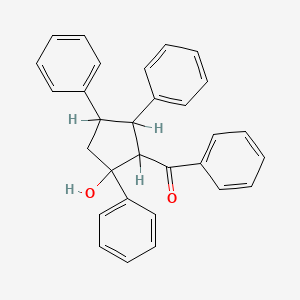
(Z)-pent-2-ene-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-pent-2-ene-1,5-diol is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond in the (Z)-configuration between the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
(Z)-pent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the partial hydrogenation of 1,5-pentadiene using a suitable catalyst under controlled conditions. Another method includes the hydroboration-oxidation of 1,5-pentadiene, where the double bond is first hydroborated and then oxidized to form the diol.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 1,5-pentadiene using palladium or platinum catalysts. The reaction is typically carried out under high pressure and temperature to ensure complete conversion and high yield.
化学反応の分析
Types of Reactions
(Z)-pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form pentane-1,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Pent-2-ene-1,5-dial or pent-2-ene-1,5-dioic acid.
Reduction: Pentane-1,5-diol.
Substitution: Halogenated derivatives like 2-chloropentane-1,5-diol.
科学的研究の応用
(Z)-pent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (Z)-pent-2-ene-1,5-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups, which can further react to form various products. The molecular targets and pathways involved include interactions with oxidizing agents and catalysts that facilitate these transformations.
類似化合物との比較
Similar Compounds
Pentane-1,5-diol: Lacks the double bond present in (Z)-pent-2-ene-1,5-diol.
1,5-pentadiene: Contains two double bonds and lacks hydroxyl groups.
2-chloropentane-1,5-diol: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its combination of a double bond in the (Z)-configuration and two hydroxyl groups. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
102.13 g/mol |
IUPAC名 |
(Z)-pent-2-ene-1,5-diol |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h1-2,6-7H,3-5H2/b2-1- |
InChIキー |
YWZHEUFCDPRCAD-UPHRSURJSA-N |
異性体SMILES |
C(CO)/C=C\CO |
正規SMILES |
C(CO)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
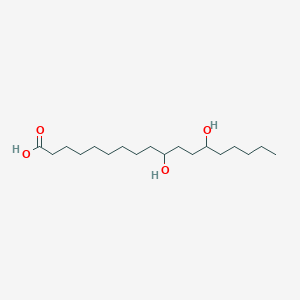
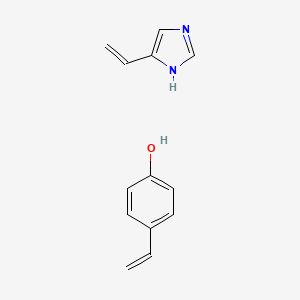
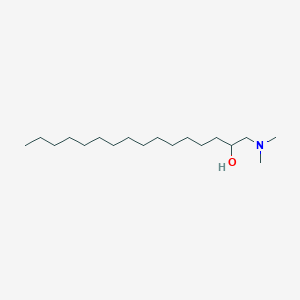

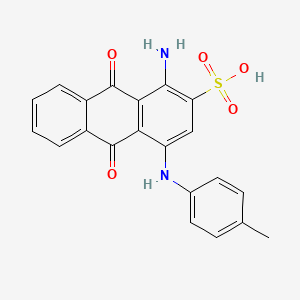
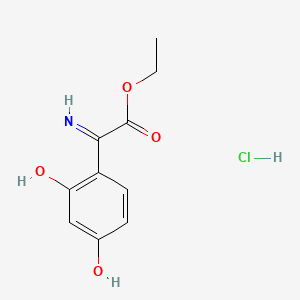
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)


![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
